molecular formula C18H15N5O6 B11463447 Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11463447
M. Wt: 397.3 g/mol
InChI Key: OASAYDDPAHHWFK-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxy-methoxyphenyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate, which is then subjected to cyclization with appropriate reagents to form the tetrazolopyrimidine core. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furan ring would produce a tetrahydrofuran derivative.

Scientific Research Applications

Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the functional groups present in the compound. For example, the hydroxy and methoxy groups may facilitate binding to specific proteins, while the tetrazolopyrimidine core may interact with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(furan-2-ylcarbonyl)-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Methyl 6-(thiophen-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Uniqueness

Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the presence of the furan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15N5O6

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 6-(furan-2-carbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H15N5O6/c1-27-12-8-9(5-6-10(12)24)15-13(16(25)11-4-3-7-29-11)14(17(26)28-2)19-18-20-21-22-23(15)18/h3-8,15,24H,1-2H3,(H,19,20,22)

InChI Key

OASAYDDPAHHWFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CO4)O

Origin of Product

United States

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